2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This benzamide derivative features multiple functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step process:
Synthesis of the Benzamide Core: Starting with a suitable benzoyl chloride precursor, the core benzamide structure is formed through a nucleophilic substitution reaction with an amine.
Functional Group Introduction: Halogenation reactions introduce the 2-chloro and 6-fluoro groups into the benzamide core. The reactions typically involve reagents like thionyl chloride (SOCl2) and fluorine sources.
Pyrazolo[3,4-d]pyrimidine Formation: The pyrazolo[3,4-d]pyrimidine moiety is synthesized separately through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The pyrrolidin-1-yl and methylthio groups are incorporated into the pyrazolo[3,4-d]pyrimidine ring via substitution reactions. The final step is coupling the pyrazolo[3,4-d]pyrimidine derivative with the benzamide core through an alkylation reaction using a suitable linker.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimizing each reaction step for higher yields and purity. This would include using continuous flow reactors for more efficient heat and mass transfer, employing advanced purification techniques such as chromatography, and ensuring the reactions are environmentally benign and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the methylthio group to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reductive reactions can target the nitro groups or other reducible functionalities in the molecule. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) for azide substitutions, or thiolates (R-SH) for thioether formations.
Electrophilic Substitution: Utilization of reagents such as alkyl halides or acyl chlorides for introducing alkyl or acyl groups.
Major Products
Sulfoxides/Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Benzamides: From various substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide serves as a versatile intermediate in the preparation of complex molecules due to its multiple reactive sites.
Biology
In biological research, the compound is studied for its potential as a kinase inhibitor, targeting specific signaling pathways involved in cell growth and proliferation.
Medicine
Pharmacologically, it is investigated for its anti-cancer properties, particularly in targeting resistant cancer cell lines. The compound's ability to interfere with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, it can be used as a precursor for the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases, enzymes involved in signal transduction pathways. Its binding to these targets inhibits their activity, thereby modulating cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-(6-methylthio-4-quinolinyl)ethyl)benzamide
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethyl)benzamide
Highlighting Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique pyrazolo[3,4-d]pyrimidine moiety. This structural feature imparts distinct binding properties and biological activities, making it a promising candidate in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN6OS/c1-29-19-24-16(26-8-2-3-9-26)12-11-23-27(17(12)25-19)10-7-22-18(28)15-13(20)5-4-6-14(15)21/h4-6,11H,2-3,7-10H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCMYXJQIBPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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